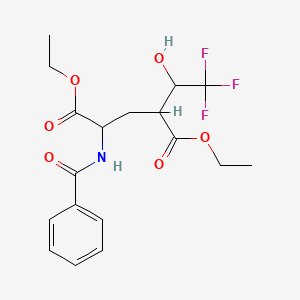
3,6-Diphenylphenanthrene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenylphenanthrene-9,10-dione is an organic compound with the molecular formula C26H16O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two phenyl groups attached to the 3 and 6 positions of the phenanthrene ring system, along with two ketone groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenylphenanthrene-9,10-dione typically involves the reaction of 3,6-dibromophenanthrene-9,10-dione with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an argon atmosphere using toluene as the solvent. The specific reaction conditions include the use of tetratriphenylphosphine palladium (Pd(PPh3)4) as the catalyst and potassium carbonate as the base .
化学反応の分析
Types of Reactions: 3,6-Diphenylphenanthrene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.
科学的研究の応用
3,6-Diphenylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism by which 3,6-Diphenylphenanthrene-9,10-dione exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and protein synthesis. Additionally, its ability to undergo redox reactions makes it a useful probe for studying oxidative stress and related cellular pathways.
類似化合物との比較
9,10-Phenanthrenequinone: Similar in structure but lacks the phenyl groups at the 3 and 6 positions.
1,10-Phenanthroline-5,6-dione: Another related compound with different substitution patterns.
Uniqueness: 3,6-Diphenylphenanthrene-9,10-dione is unique due to the presence of phenyl groups at the 3 and 6 positions, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other phenanthrene derivatives and contributes to its specific applications in research and industry .
特性
分子式 |
C26H16O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
3,6-diphenylphenanthrene-9,10-dione |
InChI |
InChI=1S/C26H16O2/c27-25-21-13-11-19(17-7-3-1-4-8-17)15-23(21)24-16-20(12-14-22(24)26(25)28)18-9-5-2-6-10-18/h1-16H |
InChIキー |
UFODGMWGTLTNHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)C4=C3C=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)

![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)




